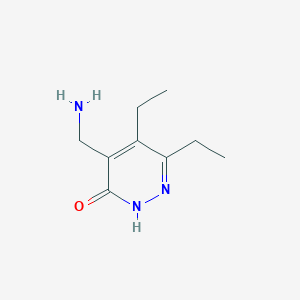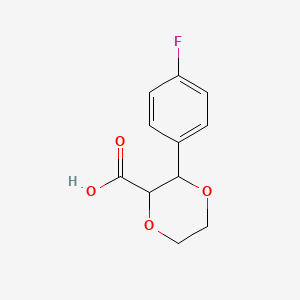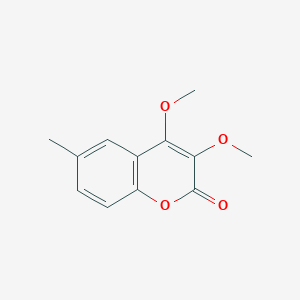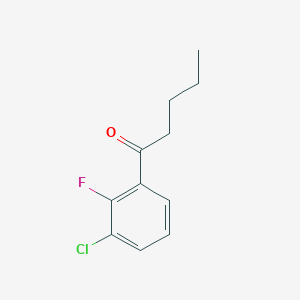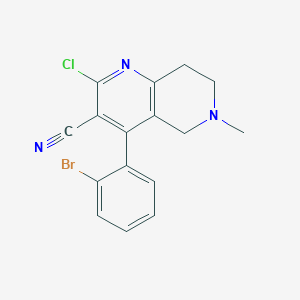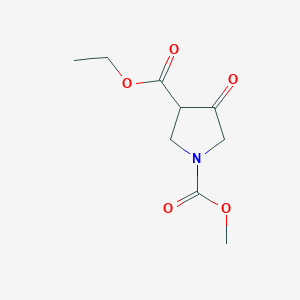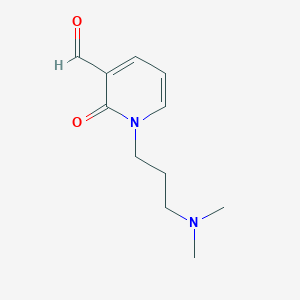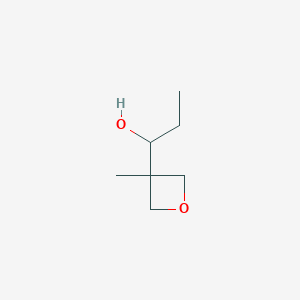
tert-butyl N-(4-bromo-3-cyanophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate: is an organic compound with the molecular formula C12H13BrN2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-cyanophenyl)carbamate typically involves the reaction of 4-bromo-3-cyanophenylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed:
- Substitution reactions yield various substituted phenyl derivatives.
- Reduction reactions yield the corresponding amine.
- Hydrolysis yields the free amine and tert-butanol .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of probes for imaging and diagnostic purposes .
Medicine: It is investigated for its role in the synthesis of bioactive molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-bromo-3-cyanophenyl)carbamate involves its interaction with specific molecular targets. The bromine and nitrile groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing the active amine that interacts with biological targets .
Comparación Con Compuestos Similares
- tert-Butyl N-(4-bromo-3-hydroxyphenyl)carbamate
- tert-Butyl N-(4-bromo-3-chlorophenyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate .
Comparison: tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate is unique due to the presence of both bromine and nitrile groups, which provide distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of new bioactive molecules .
Propiedades
Fórmula molecular |
C12H13BrN2O2 |
|---|---|
Peso molecular |
297.15 g/mol |
Nombre IUPAC |
tert-butyl N-(4-bromo-3-cyanophenyl)carbamate |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,1-3H3,(H,15,16) |
Clave InChI |
RJLNRCVWZZYPFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


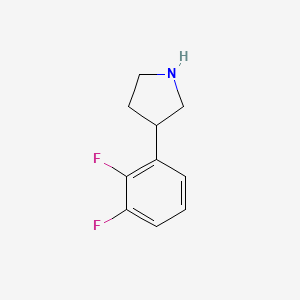
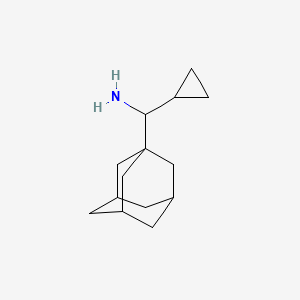
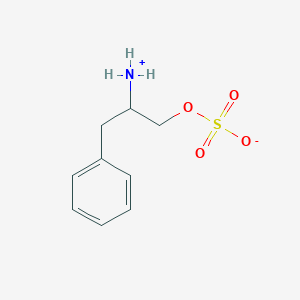
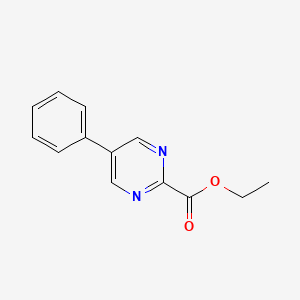
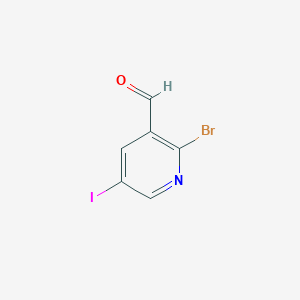
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)
